8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide
Description
Properties
IUPAC Name |
13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16(18)13(9)14(12)17/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQMAMHQHLMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=[N+]3[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444464 | |
| Record name | 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133330-59-3 | |
| Record name | 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Steps: Formation of Key Intermediates
-
3-Chlorobenzyl Cyanide (2) :
-
Reactants : 3-Chlorobenzyl chloride (1) and sodium cyanide.
-
Conditions : Biphasic toluene/water mixture with tetrabutylammonium bromide as a phase-transfer catalyst, refluxed for 6 hours.
-
Yield : ~85% (crude oil).
-
-
3-Pyridyl-3-Chlorobenzyl Ketone (4) :
-
3-(3-Chlorophenethyl) Pyridine (5) :
Cyclization to the Tricyclic Core
-
2-Cyano-3-(3-Chlorophenethyl) Pyridine (6) :
-
3-(3-Chlorophenethyl) Picolinic Acid (7) :
-
Cyclization to the Benzocycloheptapyridinone (8) :
Oxidation to the 1-Oxide Derivative
The critical step for generating the 1-oxide derivative involves selective oxidation of the pyridine nitrogen. This process is adapted from intermediate oxidation steps in the parent compound’s synthesis.
Reaction Conditions and Optimization
-
Oxidizing Agent : 40% hydrogen peroxide (H₂O₂) in glacial acetic acid.
-
Temperature : 65–70°C.
-
Duration : 15–18 hours.
-
Workup : Basification with NaOH (pH 8–10), extraction with dichloromethane, and recrystallization from methanol.
Table 1: Optimization of Oxidation Parameters
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| H₂O₂ Concentration | 30–50% | 40% | Maximizes N-oxide formation |
| Reaction Time | 12–24 hours | 18 hours | Completes oxidation without side products |
| Solvent | AcOH vs. MeCN | Acetic acid | Enhances solubility and reactivity |
Characterization of the 1-Oxide Derivative
-
Melting Point : 141–143°C (recrystallized from ethyl acetate/diisopropyl ether).
-
¹H-NMR (300 MHz, CDCl₃) :
Alternative Synthetic Approaches
Microwave-Assisted Oxidation
Catalytic Oxidation
-
Catalyst : Tungsten-based polyoxometalates.
-
Conditions : H₂O₂ (30%) in ethanol at 50°C for 6 hours.
Challenges and Mitigation Strategies
-
Over-Oxidation Risks :
-
Purification Difficulties :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Scientific Research Applications
Pharmaceutical Development
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-oxide is primarily known as a related compound of loratadine , a second-generation antihistamine used for the treatment of allergic conditions. It serves as an impurity reference standard in the quality control of loratadine formulations. This is crucial for ensuring the safety and efficacy of pharmaceutical products.
Analytical Chemistry
The compound is utilized in various analytical methods to detect impurities in pharmaceutical formulations. Its presence can be monitored using techniques such as:
- High-Performance Liquid Chromatography (HPLC) : For quantifying impurities in drug formulations.
- Gas Chromatography (GC) : To assess the purity of the compound itself.
These methods are essential for regulatory compliance and ensuring product quality.
Structure-Activity Relationship Studies
Research involving the structural modifications of this compound can lead to insights into the pharmacological activity of related substances. By studying how changes in its chemical structure affect biological activity, researchers can design more effective antihistamines with improved safety profiles.
Case Study 1: Impurity Profile Analysis
A study conducted by pharmaceutical researchers focused on the impurity profiles of loratadine formulations. They found that this compound was a significant impurity that needed to be monitored during the manufacturing process. The study emphasized the importance of using this compound as a reference standard to ensure that impurity levels remain within acceptable limits .
Case Study 2: Synthesis and Characterization
Another research project involved synthesizing derivatives of this compound to explore their antihistaminic properties. The results indicated that certain modifications could enhance receptor affinity while reducing side effects commonly associated with first-generation antihistamines .
Mechanism of Action
The mechanism of action of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
- CAS No.: 133330-61-7
- Molecular Formula: C₁₄H₉Cl₂NO
- Molecular Weight : 278.13
- Key Differences: Additional chlorine atom at the 2-position. Higher molecular weight and lipophilicity compared to the parent compound (C₁₄H₁₀ClNO, MW 243.69) . Potential implications: Enhanced halogen bonding in biological systems, altered metabolic stability.
8-Chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
- Structure : Incorporates a 4-fluorophenyl group and hydroxyl moiety .
- Hydroxyl group introduces hydrogen-bonding capability, enhancing solubility. Pharmacological relevance: Tested for anti-Parkinson and sedative activities, demonstrating structural versatility .
8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- CAS No.: Not specified .
- Key Differences :
Nitro Derivatives (e.g., 3-Nitro-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one)
- Example : Compound 44 in .
- Key Differences: Nitro group at the 3-position introduces strong electron-withdrawing effects. Potential applications: Intermediate for further functionalization (e.g., reduction to amines) or exploration of nitro group-dependent bioactivity .
Brominated Analogues (e.g., 8-Bromo-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one)
Structural and Functional Analysis
Biological Activity
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide, commonly referred to as a related compound of loratadine, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various pharmacological effects, particularly in relation to cancer and antibacterial activities.
- Molecular Formula : C14H10ClNO
- Molecular Weight : 243.69 g/mol
- CAS Number : 31251-41-9
- Melting Point : 103 - 107 °C
- Purity : >95% (HPLC)
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic potency of various derivatives against human cancer cell lines. The findings revealed that compounds structurally related to 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one demonstrated significant tumor growth inhibition properties. For instance:
- Compound 21 exhibited potency comparable to cisplatin against several cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 21 | <10 | A549 (lung) |
| Compound 19 | >50 | A549 |
| Compound 25 | <20 | MCF7 (breast) |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were found to range from 3.9 to 31.5 µg/ml for various derivatives:
| Compound | MIC (µg/ml) | Bacteria |
|---|---|---|
| Compound X | 3.9 | S. aureus |
| Compound Y | 15.0 | S. aureus |
| Compound Z | 31.5 | S. aureus |
The mechanism underlying the anticancer and antibacterial effects of the compound is believed to involve the inhibition of specific cellular pathways that are crucial for cell proliferation and survival. In particular, the compound's structure allows it to interact with DNA and disrupt replication processes in cancer cells.
Case Study 1: Cytotoxicity Against Lung Cancer Cells
In a controlled laboratory setting, researchers treated A549 lung cancer cells with varying concentrations of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives. The results indicated a dose-dependent decrease in cell viability:
- Control Group : 100% viability
- 10 µM Treatment : 70% viability
- 50 µM Treatment : 30% viability
Case Study 2: Antibacterial Efficacy
A series of experiments were conducted to assess the antibacterial activity against clinical isolates of Staphylococcus aureus. The study concluded that certain derivatives showed promising antibacterial effects with significant reductions in bacterial counts after treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
